![molecular formula C9H10N3O4S+ B14300876 4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium CAS No. 113560-77-3](/img/structure/B14300876.png)
4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The compound is notable for its versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions.
Métodos De Preparación
The synthesis of 4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium typically involves the diazotization of an aromatic amine. The process begins with the treatment of an aromatic amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid such as hydrochloric acid. The reaction conditions must be carefully controlled to maintain the stability of the diazonium salt. Industrial production methods often employ similar routes but on a larger scale, with additional steps to purify and stabilize the final product .
Análisis De Reacciones Químicas
4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium undergoes a variety of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.
Coupling Reactions: The compound can participate in azo coupling reactions, forming azo compounds that are useful in dye synthesis.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.
Common reagents used in these reactions include copper(I) chloride, copper(I) bromide, potassium iodide, and sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium involves the formation of a diazonium ion, which acts as an electrophile. This electrophilic nature allows it to participate in substitution and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the nucleophiles or substrates present .
Comparación Con Compuestos Similares
Similar compounds to 4-[(Ethoxycarbonyl)sulfamoyl]benzene-1-diazonium include other diazonium salts such as:
- Benzene diazonium chloride
- 4-Nitrobenzene diazonium chloride
- 4-Methoxybenzene diazonium chloride
What sets this compound apart is its unique functional groups, which can influence its reactivity and the types of products formed in reactions. The presence of the ethoxycarbonyl and sulfamoyl groups can provide additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Propiedades
Número CAS |
113560-77-3 |
|---|---|
Fórmula molecular |
C9H10N3O4S+ |
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
4-(ethoxycarbonylsulfamoyl)benzenediazonium |
InChI |
InChI=1S/C9H9N3O4S/c1-2-16-9(13)12-17(14,15)8-5-3-7(11-10)4-6-8/h3-6H,2H2,1H3/p+1 |
Clave InChI |
CPCGYFIFXQVMTL-UHFFFAOYSA-O |
SMILES canónico |
CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)[N+]#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



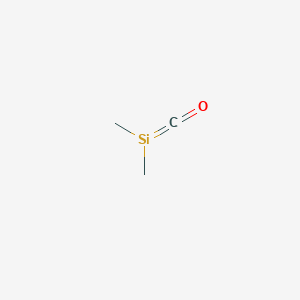
![4-[4-(Decyloxy)phenyl]-2-methylbut-3-YN-2-OL](/img/structure/B14300809.png)
![Methyl 4-[2-(4-oxocyclohexyl)ethyl]benzoate](/img/structure/B14300828.png)
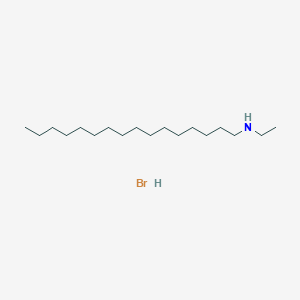
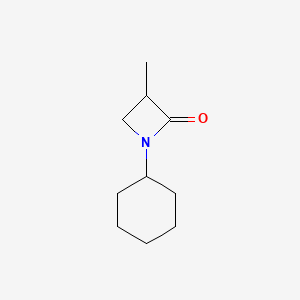

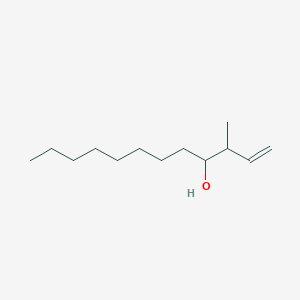
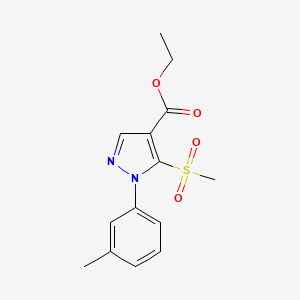
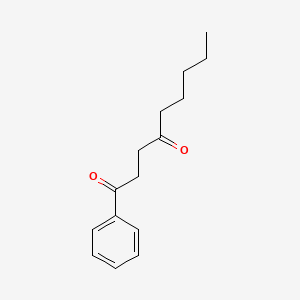
![N,N,N',N'-Tetrakis{[5-chloro-2-hydroxy-3-(hydroxymethyl)phenyl]methyl}urea](/img/structure/B14300863.png)
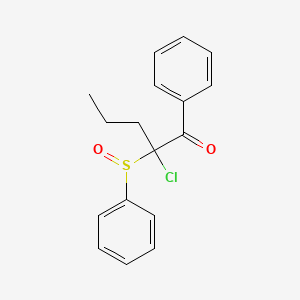
![Methyl 5-[2-(pent-4-EN-1-YL)-1,3-dithian-2-YL]pent-2-enoate](/img/structure/B14300871.png)
![{1-[2-(Benzyloxy)-2-oxoethyl]cyclohexyl}acetate](/img/structure/B14300872.png)
